molecular formula C16H23NO3 B1447759 N-Benzyl-N-boc-4-amino-2-butanone CAS No. 1094595-81-9

N-Benzyl-N-boc-4-amino-2-butanone

Cat. No.: B1447759
CAS No.: 1094595-81-9
M. Wt: 277.36 g/mol
InChI Key: AUEAYGQPKNZEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-boc-4-amino-2-butanone is a chemical compound that belongs to the class of amino ketones. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino group attached to a butanone backbone. This compound is widely used in various fields of research, including medical, environmental, and industrial research.

Scientific Research Applications

N-Benzyl-N-boc-4-amino-2-butanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is utilized in the development of new materials and chemical processes

Safety and Hazards

N-Benzyl-N-boc-4-amino-2-butanone is associated with several hazards. The safety information pictograms indicate an exclamation mark . The signal word is “Warning” and the hazard statements include H302, H315, and H319 . Precautionary statements include P261, P302+P352, and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-boc-4-amino-2-butanone typically involves the protection of the amino group using the Boc group. One common method involves the reaction of 4-amino-2-butanone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the Boc-protected amino ketone .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-boc-4-amino-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can react with the Boc-protected amino group under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amino ketones.

Mechanism of Action

The mechanism of action of N-Benzyl-N-boc-4-amino-2-butanone involves the reactivity of the Boc-protected amino group. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various chemical reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-boc-4-aminomethyl aniline: Similar structure with an aniline backbone.

    N-Boc-ethanolamine: Contains a Boc-protected amino group attached to an ethanol backbone.

    4-(N-Boc-amino)phenylboronic acid: Features a Boc-protected amino group attached to a phenylboronic acid.

Uniqueness

N-Benzyl-N-boc-4-amino-2-butanone is unique due to its specific combination of functional groups, which allows for versatile reactivity and applications in various fields. The presence of both the benzyl and Boc groups provides stability and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-benzyl-N-(3-oxobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-13(18)10-11-17(15(19)20-16(2,3)4)12-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEAYGQPKNZEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(CC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-boc-4-amino-2-butanone
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N-boc-4-amino-2-butanone
Reactant of Route 3
Reactant of Route 3
N-Benzyl-N-boc-4-amino-2-butanone
Reactant of Route 4
Reactant of Route 4
N-Benzyl-N-boc-4-amino-2-butanone
Reactant of Route 5
Reactant of Route 5
N-Benzyl-N-boc-4-amino-2-butanone
Reactant of Route 6
Reactant of Route 6
N-Benzyl-N-boc-4-amino-2-butanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.